molecular formula C9H10N2O4 B14020223 Dimethyl 6-aminopyridine-3,4-dicarboxylate

Dimethyl 6-aminopyridine-3,4-dicarboxylate

Cat. No.: B14020223
M. Wt: 210.19 g/mol
InChI Key: AEQDNRAUXCWBTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 6-aminopyridine-3,4-dicarboxylate typically involves the esterification of 6-aminopyridine-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 6-aminopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl 6-aminopyridine-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 6-aminopyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including antimicrobial and anticancer effects. The pathways involved in these activities are still under investigation, but they may include inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Dimethyl 6-aminopyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

dimethyl 6-aminopyridine-3,4-dicarboxylate

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)5-3-7(10)11-4-6(5)9(13)15-2/h3-4H,1-2H3,(H2,10,11)

InChI Key

AEQDNRAUXCWBTK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1C(=O)OC)N

Origin of Product

United States

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